N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-12-1-3-13(4-2-12)26-10-14(24)21-9-15-22-16(23-25-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRORXHBCFMEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CSC3=CC=C(C=C3)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and empirical data from case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Oxadiazole ring : Known for its biological activity.
- Difluorocyclohexyl group : Enhances lipophilicity and may influence pharmacokinetics.
- Thioacetamide moiety : Potentially contributes to biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the difluorocyclohexyl group using appropriate halides.
- Amide bond formation with the thioacetamide group using coupling reagents like EDCI or DCC.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The oxadiazole and difluorocyclohexyl groups may modulate enzyme activity, leading to observed pharmacological effects.
Empirical Studies
-
Anticancer Activity :
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against HeLa and MCF-7 cell lines .
- A study indicated that nitrogen-rich heterocycles exhibit notable antitumor activity due to their ability to interfere with cellular processes .
-
Antimicrobial Properties :
- Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The presence of the thio group is often associated with increased antimicrobial efficacy .
- Mechanistic Insights :
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | IC50 < 50 μM against HeLa cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Mechanistic Action | Inhibition of glycolysis in cancer cells |
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Cytotoxicity Evaluation :
-
Antimicrobial Testing :
- A study exploring thiazole-based compounds found that modifications similar to those in this compound led to increased antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
